2-(Perfluorohexyl)ethyl methacrylate

Low surface energy coatings Contact angle hysteresis Supercritical CO₂ deposition

C6 fluorinated methacrylate monomer delivering low surface energy (water contact angle >110°) without the bioaccumulation liabilities of C8 variants. Provides 59% demolding force reduction (49N→20N) in fluoroelastomer O-ring release formulations when copolymerized with stearyl acrylate (PFOL ratio 0.7, Mw 23,000–26,000). Yields superior dynamic water repellency versus homopolymer when copolymerized with PDMS for anti-icing and self-cleaning coatings. Methacrylate backbone enables distinct surface reorganization control versus acrylate analog. The highest-performing REACH-compliant short-chain alternative to perfluorooctyl methacrylate in regulated markets.

Molecular Formula C12H9F13O2
Molecular Weight 432.18 g/mol
CAS No. 2144-53-8
Cat. No. B1329432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Perfluorohexyl)ethyl methacrylate
CAS2144-53-8
Molecular FormulaC12H9F13O2
Molecular Weight432.18 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C12H9F13O2/c1-5(2)6(26)27-4-3-7(13,14)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h1,3-4H2,2H3
InChIKeyCDXFIRXEAJABAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Perfluorohexyl)ethyl methacrylate (CAS 2144-53-8) Procurement Specifications and Baseline Properties for Industrial Formulators


2-(Perfluorohexyl)ethyl methacrylate (CAS 2144-53-8), also referred to as 1H,1H,2H,2H-perfluorooctyl methacrylate or tridecafluorooctyl methacrylate, is a C6 fluorinated methacrylate monomer with molecular formula C12H9F13O2 and molecular weight 432.18 g/mol . At standard procurement specifications (95% or 97% minimum purity, stabilized with MEHQ or TBC), this compound exhibits density of 1.496 g/mL at 25 °C, refractive index n20/D of 1.346, vapor pressure of 8.6 Pa at 25 °C, boiling point of 92 °C at 8 mm Hg, and flash point exceeding 230 °F [1]. As a short-chain (C6) perfluoroalkyl methacrylate, it occupies a critical position between regulatory compliance and functional performance: it delivers low surface energy and high hydrophobicity characteristic of fluorinated methacrylates while avoiding the environmental persistence and bioaccumulation concerns associated with long-chain (C8–C12) perfluoroalkyl substances [2].

Why In-Class Fluorinated Methacrylate Substitution Fails: Regulatory, Performance, and Copolymerization Constraints of 2-(Perfluorohexyl)ethyl methacrylate


Generic substitution among fluorinated methacrylates is precluded by three interacting constraints. First, regulatory divergence: C8 perfluorooctyl methacrylate (POEMA) copolymers carry environmental persistence and bioaccumulation liabilities, whereas the C6 perfluorohexyl variant (PFOL) is classified as a short-chain alternative with negative predicted carcinogenicity and mutagenicity [1]. Second, chain-length-dependent surface physics: perfluoroalkyl chain length (C4, C6, C8, C10) directly governs polymer glass transition temperature, with C6F-added specimens exhibiting distinct mechanical property profiles compared to C4F, C8F, and C10F variants [2]. Third, copolymerization reactivity: reactivity ratios differ substantially between 2-perfluorooctyl ethyl methacrylate and methyl methacrylate systems versus PFOL-containing systems, yielding divergent polymer microstructures under identical reaction conditions [3]. These coupled regulatory, surface-energetic, and kinetic constraints render in-class substitution scientifically indefensible without full reformulation and revalidation.

2-(Perfluorohexyl)ethyl methacrylate Quantitative Differentiation Evidence: Comparator-Based Performance Data for Procurement Decisions


Copolymerization with PDMS Reduces Surface Energy and Contact Angle Hysteresis Relative to Homopolymer

Thin films of comb-shaped perfluorohexylethyl methacrylate–polydimethylsiloxane (PDMS) copolymers exhibit lower surface energy and smaller water contact angle hysteresis compared to films based on poly(perfluorohexylethyl methacrylate) homopolymer. Comparative testing of nylon fabric coatings deposited from supercritical CO₂ solutions shows that copolymer-coated fabrics achieve higher water contact angles on average than homopolymer-coated fabrics [1].

Low surface energy coatings Contact angle hysteresis Supercritical CO₂ deposition Nylon fabric treatment

Polymer Main-Chain Architecture (Methacrylate vs. Acrylate) Produces Distinct Surface Organization with Identical Perfluorohexyl Side Chain

Systematic comparison of poly[(perfluorohexyl)ethyl] methacrylate (PC6MA) versus poly[(perfluorohexyl)ethyl] acrylate (PC6A)—polymers bearing identical perfluorohexyl side chains but differing in main-chain structure—revealed that both materials exhibit very low surface free energies. However, the methacrylate variant (PC6MA) produces measurably different surface properties and bulk organization of fluorinated side chains compared to the acrylate analog (PC6A) [1].

Fluorinated polymer design Surface free energy Bulk organization Main-chain effect

C6 Perfluorohexyl-Based Copolymers Exhibit Lower Predicted Toxicity Than C8 Perfluorooctyl-Based Copolymers

In a comparative study of fluorinated acrylate polymers for internal mold release applications, copolymers synthesized from short fluorocarbon chain perfluorohexylethyl methacrylate (PFOL, Rf=6) and stearyl acrylate were evaluated against copolymers based on perfluorooctylethyl methacrylate (POEMA, Rf=8). CISOC-PSAT computational toxicity predictions indicate that the PFOL-based copolymer is less toxic than the POEMA-based copolymer, with negative results for both carcinogenic and mutagenic toxicity endpoints. The optimized PFOL-based formulation (PFOL ratio 0.7, Mw 23,000–26,000) reduced demolding force from 49 N to 20 N for fluoroelastomer O-rings [1].

Regulatory-compliant fluorinated materials Internal mold release agents Toxicity prediction C6 vs. C8 substitution

C6 Fluorinated Monomers with Linear –CF₃-Terminated Side Chains Yield Stable Low Surface Energy with Reduced Surface Reorganization

In a systematic investigation of six typical C6 fluorinated monomers, fluorinated polymer films derived from monomers with linear fluorinated side chains terminated with –CF₃ groups (such as perfluorohexylethyl methacrylate) displayed stable low surface energy and low surface reorganization upon water exposure. This stability is attributed to the formation of relatively organized packing structures of fluorinated side chains at the surface. Monomers lacking linear –CF₃-terminated architecture or with branched fluorinated chains exhibited inferior surface stability characteristics [1].

Surface reorganization resistance Fluorinated polymer films C6 monomer design Surface free energy stability

Evidence-Backed Industrial and Research Application Scenarios for 2-(Perfluorohexyl)ethyl methacrylate Procurement


Fluorinated Internal Mold Release Agent Formulation for Fluoroelastomer Processing

Formulators developing internal mold release agents for fluoroelastomer O-ring manufacturing should prioritize 2-(perfluorohexyl)ethyl methacrylate over perfluorooctyl methacrylate (C8) variants. Direct comparative evidence demonstrates that PFOL (C6)-based copolymers achieve 59% demolding force reduction (49 N → 20 N) while simultaneously avoiding the carcinogenic and mutagenic toxicity predictions associated with C8-based alternatives [1]. The optimal formulation uses a PFOL ratio of 0.7 with target Mw of 23,000–26,000, copolymerized with stearyl acrylate.

Low-Hysteresis Hydrophobic Coatings via PDMS Copolymerization

For applications requiring low contact angle hysteresis—such as anti-icing surfaces, self-cleaning coatings, or moisture-barrier textiles—formulators should copolymerize 2-(perfluorohexyl)ethyl methacrylate with polydimethylsiloxane (PDMS) rather than using the homopolymer. Head-to-head comparative testing confirms that PDMS copolymers yield lower surface energy, smaller water contact angle hysteresis, and higher average water contact angles on nylon fabric than homopolymer films deposited under identical conditions [1]. This directly translates to superior dynamic water repellency in end-use applications.

Methacrylate-Backbone Polymer Synthesis for Controlled Surface Architecture

Researchers and formulators requiring precise control over fluorinated side-chain packing and surface reorganization should select 2-(perfluorohexyl)ethyl methacrylate over its acrylate analog (perfluorohexylethyl acrylate). Despite identical fluorinated side chains, the methacrylate backbone produces distinct bulk organization and surface property profiles compared to the acrylate variant [1]. This differentiation is critical for applications where film morphology, thermal transitions, or dynamic surface response under wetting conditions dictates performance specifications.

Regulatory-Compliant Short-Chain Fluorinated Copolymer Development

In jurisdictions with restrictions on long-chain (C8+) perfluoroalkyl substances, 2-(perfluorohexyl)ethyl methacrylate serves as the highest-performing compliant alternative to perfluorooctyl methacrylate. The C6 chain length avoids the bioaccumulation and environmental persistence concerns of C8 variants while maintaining the –CF₃-terminated linear side-chain architecture essential for stable low surface energy and minimal surface reorganization [1]. This positions the compound as the preferred monomer for fluorinated coatings, surfactants, and functional polymers in regulated markets.

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